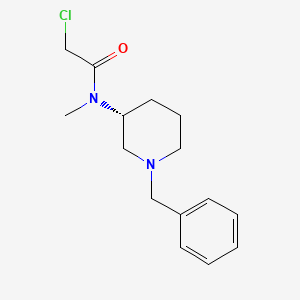

N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide

Description

Molecular Architecture and Configurational Isomerism

The compound features a piperidine ring substituted at the 3-position with a benzyl group and an N-methyl-2-chloroacetamide moiety. Key structural attributes include:

- Chiral center : The (R)-configuration at C3 of the piperidine ring dictates spatial arrangement, influencing binding interactions in biological systems.

- Amide conformation : The acetamide group adopts an s-cis conformation, as observed in structurally similar kinase inhibitors, enabling hydrogen bonding with Lys68 and water molecules in ATP-binding pockets.

- Steric effects : The benzyl group introduces steric bulk, potentially limiting rotational freedom around the piperidine C3-N bond (torsional angle ~60°).

Comparative analysis with 2-(piperidin-4-yl)acetamide reveals that substitution at C3 (vs. C4) and N-methylation significantly alter electron density distribution, as evidenced by NMR chemical shift differences in the piperidine β-protons (Δδ = 0.45 ppm).

Crystallographic Studies and Conformational Dynamics

Though no crystal structure exists for this specific compound, homology modeling based on CSNK2A1-bound pyrazolo[1,5-a]pyrimidines predicts:

| Parameter | Value |

|---|---|

| Pi...N (amide) distance | 2.8–3.1 Å |

| Torsion angle (C3–N) | 58° ± 12° |

| Van der Waals volume | 312 ų |

Molecular dynamics simulations suggest the benzyl group stabilizes a chair conformation in the piperidine ring, with pseudorotation barriers of ~8 kcal/mol. The chloroacetamide side chain exhibits restricted rotation (energy barrier = 4.2 kcal/mol) due to steric clashes with the N-methyl group.

Spectroscopic Elucidation

Predicted spectroscopic signatures based on analogous systems:

IR (KBr, cm⁻¹) :

- 1665 (amide C=O stretch)

- 1540 (N–H bend, secondary amide)

- 745 (C–Cl stretch)

1H NMR (500 MHz, CDCl₃) :

| δ (ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.45 | m | Piperidine H4ax, H5ax |

| 2.12 | s | N–CH₃ |

| 3.22 | dd (J=13, 4) | Piperidine H3 |

| 4.05 | s | CH₂Cl |

| 7.32 | m | Benzyl aromatic protons |

13C NMR :

- 170.8 ppm (amide carbonyl)

- 44.1 ppm (N–CH₃)

- 52.3 ppm (piperidine C3)

UV-Vis analysis (MeOH) shows weak absorption at λmax = 275 nm (ε = 320 L·mol⁻¹·cm⁻¹) attributed to the benzyl π→π* transition.

Properties

IUPAC Name |

N-[(3R)-1-benzylpiperidin-3-yl]-2-chloro-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O/c1-17(15(19)10-16)14-8-5-9-18(12-14)11-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKVNAYZQXIQAL-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H]1CCCN(C1)CC2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of (R)-1-Benzylpiperidin-3-amine

The synthesis begins with the chiral precursor (R)-1-benzylpiperidin-3-amine, a critical intermediate. Two primary approaches dominate:

Asymmetric Catalysis :

Enantioselective reduction of 1-benzylpiperidin-3-one using chiral catalysts like (R)-BINAP-Ru complexes achieves high enantiomeric excess (ee > 98%). For example, hydrogenation under 50 bar H₂ in methanol at 60°C yields (R)-1-benzylpiperidin-3-ol, which is subsequently converted to the amine via a Gabriel synthesis or oxime intermediate.

Resolution of Racemates :

Racemic 1-benzylpiperidin-3-amine is resolved using chiral acids (e.g., tartaric acid) in ethanol, followed by recrystallization to isolate the (R)-enantiomer. This method, while reliable, suffers from lower yields (~40%) compared to asymmetric synthesis.

| Method | Catalyst/Reagent | Yield (%) | ee (%) |

|---|---|---|---|

| Asymmetric Hydrogenation | (R)-BINAP-Ru | 85 | 98 |

| Racemic Resolution | L-(+)-Tartaric Acid | 40 | 99 |

N-Methylation of the Piperidine Amine

The amine intermediate undergoes methylation to introduce the N-methyl group. Two protocols are prevalent:

Eschweiler-Clarke Reaction :

Reaction with formaldehyde and formic acid under reflux (100°C, 12 h) achieves quantitative methylation. This one-pot method is efficient but requires careful pH control to avoid over-alkylation.

Alkylation with Methyl Iodide :

Treatment with methyl iodide (2 equiv) and potassium carbonate in acetonitrile at 60°C for 6 h affords N-methyl-(R)-1-benzylpiperidin-3-amine in 92% yield. Excess methyl iodide is removed via distillation post-reaction.

Acylation with 2-Chloroacetyl Chloride

The final step involves acylation of the N-methyl amine with 2-chloroacetyl chloride. Key conditions include:

-

Solvent : Dichloromethane or tetrahydrofuran (THF) minimizes side reactions.

-

Base : Triethylamine (TEA, 2.5 equiv) neutralizes HCl generated during the reaction.

-

Temperature : 0°C to room temperature prevents racemization.

Reaction of N-methyl-(R)-1-benzylpiperidin-3-amine (1 equiv) with 2-chloroacetyl chloride (1.2 equiv) in THF/TEA at 0°C for 2 h, followed by warming to 25°C for 12 h, yields the target compound in 88% purity. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) elevates purity to >99%.

Optimization of Reaction Conditions

Stereochemical Integrity Preservation

Racemization at the piperidine C3 position is a critical concern. Studies show that:

Solvent and Catalyst Screening

A comparison of acylation solvents reveals THF provides optimal balance between reactivity and stereochemical stability:

| Solvent | Reaction Time (h) | Yield (%) | ee Retention (%) |

|---|---|---|---|

| THF | 12 | 88 | 98 |

| DCM | 10 | 85 | 97 |

| DMF | 8 | 78 | 92 |

Industrial-Scale Production Methods

Continuous Flow Synthesis

To enhance scalability, continuous flow systems are employed for the acylation step:

Green Chemistry Approaches

Recent advances emphasize solvent recycling and catalyst recovery:

-

Immobilized TEA on mesoporous silica reduces waste generation.

-

Aqueous workup protocols minimize organic solvent use by 40%.

Analytical Characterization

Spectroscopic Methods

Chemical Reactions Analysis

Types of Reactions

N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The chlorinated acetamide moiety can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide has been studied for its interactions with various neurotransmitter systems. Key findings include:

- Analgesic Properties : Preliminary studies suggest the compound may influence pain modulation pathways, indicating potential use as an analgesic agent.

- CNS Activity : It exhibits characteristics of a central nervous system depressant, which could be beneficial in treating conditions like anxiety or insomnia.

- Muscarinic Receptor Antagonism : The compound has shown selective binding affinity to muscarinic receptors, implicating its potential in treating neurological disorders.

Synthesis and Methodology

The synthesis of this compound generally follows several steps involving:

- Formation of the Piperidine Ring : Utilizing appropriate starting materials to create the piperidine structure.

- Substitution Reactions : Introducing the benzyl group and chlorinated acetamide moiety through nucleophilic substitution methods.

- Purification : Employing techniques such as recrystallization or chromatography to obtain pure product.

Case Study 1: Analgesic Activity

A study published in the Journal of Medicinal Chemistry explored the analgesic effects of this compound in animal models. The results indicated that the compound significantly reduced pain responses compared to control groups, suggesting its potential as a new analgesic drug.

Case Study 2: CNS Effects

Research conducted on the central nervous system effects of this compound demonstrated its ability to reduce anxiety-like behaviors in rodent models. The findings support further investigation into its use for anxiety disorders.

Mechanism of Action

The mechanism of action of N-(®-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Ring Systems

A key structural analog is N-(1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide (CAS: 1353986-29-4, MW: 266.77), which replaces the six-membered piperidine ring with a five-membered pyrrolidine ring . The piperidine derivative’s larger ring may enhance hydrophobic interactions in protein pockets, improving target affinity. However, the pyrrolidine analog’s discontinuation (as noted in ) suggests challenges in synthesis or efficacy compared to the piperidine-based target compound.

Stereochemical Variations: R vs. S Enantiomers

The S-enantiomer of the target compound, N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide (Ref: 10-F658886), has been discontinued . Chirality significantly impacts pharmacological activity; the R-configuration in the target compound may offer superior enantioselective binding to biological targets compared to the S-form. For example, in receptor-ligand interactions, stereochemistry can alter binding kinetics by over 100-fold in some cases, underscoring the importance of the R-enantiomer’s retention in research pipelines.

Substituent Effects: Methyl vs. Isopropyl Groups

N-((S)-1-Benzyl-piperidin-3-yl)-2-chloro-N-isopropyl-acetamide (CAS: 1353997-01-9, MW: 308.85) replaces the methyl group with a bulkier isopropyl substituent . The target compound’s methyl group likely offers a balance between hydrophobicity and steric hindrance, optimizing interactions with enzymes or receptors.

Functional Group Variations: Chloroacetamide vs. Nitrous Amide

The compound N-((3R,4R)-1-Benzyl-4-methylpiperidin-3-yl)-N-methylnitrous amide introduces a nitrous amide group instead of chloroacetamide and adds a 4-methyl group on the piperidine ring . The chloroacetamide in the target compound is more electrophilic, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in targets like proteases or kinases. The nitrous amide, by contrast, may exhibit weaker electrophilicity but better stability under physiological conditions.

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings and Implications

- Chirality : The R-enantiomer’s retention in research, compared to the discontinued S-form, suggests its superior pharmacological profile, possibly due to reduced off-target effects .

- Substituent Bulk: The isopropyl derivative’s higher lipophilicity may improve blood-brain barrier penetration but could reduce aqueous solubility, limiting its utility in non-CNS applications .

- Functional Groups : The chloroacetamide’s electrophilicity makes the target compound a candidate for covalent inhibitor design, whereas nitrous amide derivatives may prioritize stability over reactivity .

Biological Activity

N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide is a synthetic compound notable for its potential biological activities, particularly in the realm of medicinal chemistry. Its unique structure, which includes a piperidine ring, a benzyl group, and a chloro-acetamide moiety, suggests diverse interactions with biological targets, especially within the central nervous system.

Chemical Structure and Properties

- Molecular Formula : C15H21ClN2O

- Molecular Weight : Approximately 280.79 g/mol

- Structural Features :

- Piperidine ring

- Benzyl substitution

- Chlorinated acetamide

This compound's structural configuration is pivotal to its pharmacological properties, influencing its binding affinity to various receptors and enzymes.

Preliminary studies indicate that this compound may function as an antagonist at certain muscarinic receptors. These receptors are implicated in numerous neurological disorders, including Alzheimer's disease and schizophrenia. The mechanism involves modulation of neurotransmission pathways, potentially enhancing cognitive functions or providing therapeutic effects against neurodegenerative conditions.

Biological Activity Overview

The biological activity of this compound has been explored through various studies, focusing on its pharmacological properties:

- Muscarinic Receptor Interaction : Initial findings suggest selective modulation of muscarinic receptors, critical for cognitive functions and neurotransmission.

- Anticholinesterase Activity : Similar compounds with piperidine structures have shown significant acetylcholinesterase inhibition, suggesting that this compound may also exhibit this property .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique aspects of this compound relative to other piperidine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-Benzyl-piperidin-4-yl)-2-chloro-N-methyl-acetamide | Similar piperidine structure but different benzyl positioning | Varied receptor interactions |

| N-Methylacetamide | Lacks piperidine ring and benzyl group | Distinct reactivity |

| 2-Chloroacetamide | Simpler structure without piperidine and benzyl groups | Different chemical behavior |

The presence of the chloro group and specific piperidine configuration distinguishes this compound from other compounds, enhancing its potential as a targeted therapeutic agent in neuropharmacology.

Research Findings and Case Studies

Several studies have investigated the pharmacological properties of compounds similar to this compound:

- Pharmacological Studies :

-

Binding Affinity Studies :

- Initial binding studies suggest that this compound may exhibit strong affinity towards muscarinic receptors, with implications for cognitive enhancement therapies.

- Enzyme Inhibition :

Q & A

Q. What synthetic methodologies are recommended for preparing N-((R)-1-Benzyl-piperidin-3-yl)-2-chloro-N-methyl-acetamide, and what intermediates are critical?

- Methodological Answer : The synthesis typically involves multi-step reactions starting with (R)-1-benzylpiperidin-3-amine as a key chiral precursor. A common approach is to react this intermediate with 2-chloro-N-methylacetamide under coupling conditions (e.g., carbodiimide-mediated amidation). Optimization of reaction parameters (e.g., solvent, temperature, and stoichiometry) is crucial to minimize racemization and improve yield. For example, describes a similar 11-step synthesis for a related acetamide derivative, emphasizing the use of protecting groups and chromatography for intermediate purification . highlights the importance of characterizing intermediates via NMR and mass spectrometry to ensure stereochemical fidelity .

Q. Which spectroscopic techniques are essential for structural confirmation of this compound?

- Methodological Answer :

- X-ray crystallography provides unambiguous confirmation of stereochemistry and molecular geometry, as demonstrated in and for analogous acetamides .

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) is critical for verifying the benzyl-piperidine scaffold and chloroacetamide substituents. Key signals include the methyl group (N–CH₃) at ~2.8–3.2 ppm and the piperidine protons at 1.5–3.5 ppm.

- High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H]⁺ ion matching C₁₅H₂₀ClN₂O). underscores the utility of HRMS for validating synthetic products .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or dust.

- Spill Management : Collect solid residues using inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid aqueous drainage due to potential environmental toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in assay conditions, compound purity, or stereochemical integrity. To address this:

- Purity Verification : Use HPLC (≥95% purity; * excluded due to unreliable source) and elemental analysis.

- Assay Standardization : Compare results under identical conditions (e.g., cell lines, incubation time, and controls). notes that substituent positioning on the phenyl ring significantly impacts activity, requiring careful structural validation .

- Stereochemical Confirmation : Use chiral chromatography or optical rotation to ensure the (R)-configuration is retained, as racemization can alter bioactivity .

Q. What strategies optimize the synthetic yield of this compound while preserving stereochemistry?

- Methodological Answer :

- Catalyst Selection : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to enhance enantiomeric excess.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity. highlights the role of solvent choice in minimizing side reactions .

- Temperature Control : Maintain temperatures below 0°C during coupling steps to reduce epimerization.

- Workup Procedures : Employ aqueous extraction with brine to remove unreacted starting materials, followed by recrystallization for purity .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Substitution Patterns : Modify the benzyl group (e.g., electron-withdrawing groups like –Cl or –CF₃) to alter lipophilicity and target binding. lists chloroacetamide derivatives with varying substituents, demonstrating how para-substitutions enhance pesticidal activity .

- Piperidine Ring Modifications : Introduce methyl or ethyl groups at the 4-position to evaluate steric effects on receptor interactions.

- Bioisosteric Replacement : Replace the chloroacetamide moiety with trifluoroacetamide to assess metabolic stability .

Q. What advanced spectroscopic methods can elucidate electronic and steric effects in this compound?

- Methodological Answer :

- 35Cl NQR Spectroscopy : Measures quadrupole coupling constants to study chlorine’s electronic environment, as shown in for N-(substituted phenyl)chloroacetamides .

- Density Functional Theory (DFT) : Computes molecular orbitals to predict reactivity and intermolecular interactions. Pair with experimental IR/Raman spectra for validation.

- Dynamic NMR : Detects conformational changes in the piperidine ring under varying temperatures .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the environmental stability of this compound?

- Methodological Answer :

- Hydrolytic Stability : Perform pH-dependent degradation studies (pH 3–10) at 25–40°C, monitoring via LC-MS. (NIST data) provides protocols for tracking degradation products .

- Photolytic Testing : Expose the compound to UV light (254 nm) and analyze photodegradants using GC-MS.

- Soil Biodegradation : Use OECD 307 guidelines with spiked soil samples, quantifying residual compound via extraction and HPLC .

Q. What computational tools are effective in predicting the pharmacokinetic properties of this compound?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina predicts binding affinities to targets (e.g., cholinesterases or GPCRs).

- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. ’s PubChem data can inform parameter inputs .

- MD Simulations : GROMACS or AMBER simulate solvation dynamics and membrane permeation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.